![molecular formula C₁₇H₁₄N₂O₃ B1141863 AG-490 CAS No. 134036-52-5](/img/structure/B1141863.png)
AG-490
描述
Synthesis Analysis
The synthesis of Tyrphostin B42 and related compounds often involves the condensation of aromatic aldehydes with malononitrile derivatives to form benzylidenemalononitriles. A notable approach includes solid-phase organic synthesis, which allows for the generation of a library of tyrphostins, including variations of the AG490 template, through a directed sorting method. This method utilizes multiple reaction steps to achieve the desired compounds as discrete entities, demonstrating the versatility and adaptability of the synthesis process for tyrphostins (Shi, Xiao, & Czarnik, 1998).
Molecular Structure Analysis
The molecular structure of Tyrphostin B42 is characterized by its benzylidenemalononitrile core, which is essential for its activity as a tyrosine kinase inhibitor. The structure-activity relationship of tyrphostins, including B42, is crucial for their ability to inhibit specific tyrosine kinases. Studies have shown that modifications to the phenolic component of the tyrphostin molecule can significantly affect its stability and potency as an inhibitor, highlighting the importance of the molecular structure in determining the compound's biological effects (Wells, Seaton, & Stevens, 2000).
Chemical Reactions and Properties
Tyrphostin B42's activity as a tyrosine kinase inhibitor is central to its chemical properties. It functions by inhibiting the Janus kinase 2 (JAK2), which plays a critical role in various signaling pathways. The inhibition of JAK2 by Tyrphostin B42 leads to a decrease in the phosphorylation of specific substrates and the modulation of cellular responses to external stimuli. This mechanism of action underlines the compound's potential in treating conditions related to abnormal tyrosine kinase activity (Bright, Du, & Sriram, 1999).
Physical Properties Analysis
The physical properties of Tyrphostin B42, such as solubility, stability, and formulation potential, are critical for its application in research and potential therapeutic use. While specific details on the physical properties of Tyrphostin B42 are limited in the literature, the general understanding is that tyrphostins' stability and solubility can vary significantly, affecting their efficacy and application in biological systems.
Chemical Properties Analysis
Tyrphostin B42's chemical properties, particularly its role as a tyrosine kinase inhibitor, are fundamental to its biological activity. The compound's ability to selectively inhibit JAK2 without affecting other tyrosine kinases is a key feature, making it a valuable tool for studying signaling pathways and developing therapeutic strategies. The selectivity and potency of Tyrphostin B42 depend on its chemical structure, highlighting the importance of structural analysis in understanding and optimizing its function (Cruz, Duarte, Gonçalo, Carvalho, & Lopes, 2001).
科学研究应用
抑制JAK3/STAT5a/b信号转导
AG-490被发现可以抑制细胞因子介导的JAK3/STAT5a/b信号转导和抗原激活的人类T细胞的细胞增殖 {svg_1}. 它有效抑制JAK3的自身磷酸化活性和信号转导及转录激活因子5a和5b(STAT5a/b)的酪氨酸磷酸化和DNA结合 {svg_2}.
抑制Jak2和Jak3激酶
This compound是一种膜溶性蛋白酪氨酸激酶抑制剂,主要阻断Jak2和Jak3激酶 {svg_3}. 研究表明this compound抑制T细胞的增殖和扩增 {svg_4}.
抑制急性淋巴细胞白血病(ALL)细胞
This compound被发现通过抑制JAK2,诱导程序性细胞死亡,阻断急性淋巴细胞白血病前B细胞的生长 {svg_5}. 它剂量依赖性地抑制DNA合成,阻断细胞生长,并在ALL细胞中诱导凋亡 {svg_6}.
抑制宫颈癌细胞系
研究表明this compound抑制宫颈癌细胞系的增殖 {svg_7}.
抑制EGFR和ErbB2受体酪氨酸激酶
This compound还选择性抑制EGFR(IC 50 = 2 μM)和ErbB2(IC 50 = 13.5 μM)受体酪氨酸激酶 {svg_8}.
作用机制
Target of Action
AG-490 primarily targets the Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) . It also inhibits the Epidermal Growth Factor Receptor (EGFR) and ErbB2 . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It inhibits the autokinase activity of JAK3 and tyrosine phosphorylation and DNA binding of signal transducer and activator of transcription 5a and 5b (STAT5a/b) . It also inhibits the EGFR target and JAK2 activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the JAK/STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . It also inhib
安全和危害
属性
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCIOBMMDDOEMM-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040960 | |
Record name | AG 490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133550-30-8 | |
Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG 490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 490 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary target of AG-490?
A1: this compound is a tyrosine kinase inhibitor, primarily known to target Janus kinase 2 (JAK2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with JAK2?
A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the ATP-binding site of the kinase domain and preventing its phosphorylation. [, , , ]
Q3: What are the downstream effects of JAK2 inhibition by this compound?
A3: Inhibition of JAK2 by this compound disrupts the JAK/STAT signaling pathway. This leads to the inhibition of phosphorylation and activation of downstream signaling molecules, including STAT proteins (primarily STAT3, but also STAT1 and STAT5), as well as other signaling pathways like MAPK and PI3K/Akt. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the cellular consequences of inhibiting the JAK/STAT pathway by this compound?
A4: Inhibition of the JAK/STAT pathway by this compound affects various cellular processes, including:
- Reduced cell proliferation: this compound inhibits the proliferation of various cell types, including cancer cells, T cells, and fibroblasts. [, , , , , , , , ]
- Induction of apoptosis: this compound promotes apoptosis in various cell types, including cancer cells and cardiomyocytes. [, , , , , , , ]
- Decreased cytokine production: this compound inhibits the production of pro-inflammatory cytokines, such as IFN-γ and IL-5. [, , , ]
- Reduced inflammation: this compound attenuates inflammation in models of allergic airway inflammation and diabetic vascular complications. [, , , ]
- Modulation of gene expression: this compound affects the expression of various genes involved in cell growth, survival, and inflammation. [, , , , , , , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H13N2O3, and its molecular weight is 281.28 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: Spectroscopic data, such as NMR and mass spectrometry, for this compound can be found in the literature and from chemical suppliers.
Q7: What is the stability of this compound under various conditions?
A7: Information regarding this compound stability under various conditions (temperature, pH, light) can be found in the literature and manufacturer's information.
Q8: What are the recommended storage conditions for this compound?
A8: Specific storage conditions, such as temperature and light sensitivity, for this compound are detailed in the product information sheet provided by chemical suppliers.
Q9: Does this compound have catalytic properties?
A9: this compound is not known to possess catalytic properties. It acts as an inhibitor by binding to its target, JAK2, rather than catalyzing a chemical reaction.
Q10: Have computational studies been conducted on this compound?
A10: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to understand the binding mode of this compound to JAK2 and other kinases. []
Q11: How do modifications to the this compound structure affect its activity?
A11: Structural modifications of this compound can alter its potency, selectivity, and pharmacokinetic properties. Specific SAR studies are necessary to determine the impact of individual modifications.
Q12: What are the formulation strategies used to improve this compound stability or bioavailability?
A12: Research on different formulations for this compound, including nanoparticles or other delivery systems, might be available in the literature to enhance its solubility, stability, and bioavailability.
Q13: In which in vitro models has this compound shown efficacy?
A13: this compound has shown efficacy in various in vitro models, including:
- Cancer cell lines: this compound inhibits the proliferation and induces apoptosis in various cancer cell lines, including prostate cancer cells and pancreatic cancer cells. [, , , , ]
- Primary cell cultures: this compound inhibits T cell proliferation, eosinophil recruitment, and cytokine production in primary cell cultures. [, , , , ]
Q14: What are the key findings from in vivo studies using this compound?
A14: In vivo studies have demonstrated the efficacy of this compound in various animal models, including:
- Tumor growth inhibition: this compound inhibits tumor growth in mouse models of myeloma and pancreatic cancer. [, ]
- Prevention of allergic airway inflammation: this compound attenuates antigen-induced eosinophil recruitment into the airways of sensitized mice. []
- Attenuation of diabetic complications: this compound prevents the development of diabetic vascular complications in rats. []
- Cardioprotection: this compound protects against myocardial ischemia-reperfusion injury in rat models. [, , , ]
Q15: Are there any known resistance mechanisms to this compound?
A15: Resistance mechanisms to this compound can develop, although specific mechanisms may vary depending on the cell type and context. Some potential mechanisms include mutations in JAK2 or activation of alternative signaling pathways. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。